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Compound of Interest

Compound Name:
2-Methoxycarbonyl-3-

fluorophenylboronic acid

Cat. No.: B036197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxycarbonyl-3-
fluorophenylboronic acid, a versatile building block in modern organic synthesis and

medicinal chemistry. This document details its chemical and physical properties, provides

representative experimental protocols for its synthesis and application in cross-coupling

reactions, and explores its relevance in the development of targeted therapeutics.

Chemical Identity and Properties
2-Methoxycarbonyl-3-fluorophenylboronic acid is an ortho-substituted phenylboronic acid

derivative. The presence of both a fluorine atom and a methoxycarbonyl group on the phenyl

ring imparts unique reactivity and electronic properties, making it a valuable reagent for the

synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Properties
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Property Value Reference

Systematic Name
2-Methoxycarbonyl-3-

fluorophenylboronic acid
N/A

Alternate Name

2-Fluoro-3-

(methoxycarbonyl)phenylboron

ic acid

[1][2]

CAS Number 1256355-33-5, 1315476-07-3 [1][2]

Molecular Formula C₈H₈BFO₄ [2]

Molecular Weight 198.05 g/mol [2]

Purity Typically ≥97% [2]

Note: Two CAS numbers are currently associated with this compound, likely due to different

registry entries for the same molecule.

Table 2: Physical and Chemical Data

Property Value

Appearance White to off-white solid (presumed)

Melting Point Data not available

Boiling Point Data not available

Solubility
Soluble in organic solvents such as methanol,

ethanol, and DMSO

Spectral Data

NMR, HPLC, and LC-MS data are typically

available from commercial suppliers upon

request.[1]

Synthesis of 2-Methoxycarbonyl-3-
fluorophenylboronic Acid
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The synthesis of substituted phenylboronic acids often involves the conversion of an aryl halide

to an organometallic intermediate, followed by quenching with a borate ester and subsequent

hydrolysis. While a specific protocol for 2-Methoxycarbonyl-3-fluorophenylboronic acid is

not readily available in published literature, a representative synthesis can be conceptualized

based on standard methodologies.

A plausible synthetic route starts from methyl 2-bromo-6-fluorobenzoate. This starting material

can be subjected to a lithium-halogen exchange or converted to a Grignard reagent, followed

by reaction with a trialkyl borate and acidic workup to yield the desired boronic acid.

Representative Synthesis Workflow

Methyl 2-bromo-6-fluorobenzoate

Lithium-Halogen Exchange
(e.g., n-BuLi, -78 °C, THF)

Borylation
(e.g., Triisopropyl borate)

Acidic Hydrolysis
(e.g., aq. HCl)

2-Methoxycarbonyl-3-fluorophenylboronic acid

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 2-Methoxycarbonyl-3-fluorophenylboronic acid.
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Experimental Protocol: Representative Synthesis
Disclaimer: This is a representative protocol and has not been experimentally validated for this

specific compound. Appropriate safety precautions should be taken.

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a

magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 2-bromo-6-fluorobenzoate

(1.0 eq) and anhydrous tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1

eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise,

again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room

temperature and stir overnight.

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition

of aqueous hydrochloric acid (e.g., 2 M) until the pH is acidic.

Workup and Purification: Extract the aqueous layer with an organic solvent such as ethyl

acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography on silica gel to yield 2-Methoxycarbonyl-3-
fluorophenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling
Reactions
2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable coupling partner in palladium-

catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a

cornerstone of modern organic synthesis, particularly in the construction of biaryl and

heteroaryl structures prevalent in many pharmaceutical agents.
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Suzuki-Miyaura Coupling Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Representative Suzuki-Miyaura
Coupling
This protocol provides a general procedure for the coupling of 2-Methoxycarbonyl-3-
fluorophenylboronic acid with an aryl halide.

Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), 2-
Methoxycarbonyl-3-fluorophenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and

water.

Reaction Conditions: Seal the vessel and heat the reaction mixture under an inert

atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic

solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous

layer with the same organic solvent.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can then be

purified by flash column chromatography on silica gel.

Relevance in Drug Discovery and Development
Boronic acid derivatives are crucial in medicinal chemistry due to their unique ability to form

reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.

This property has led to the development of several successful drugs, most notably the

proteasome inhibitor bortezomib.

While specific biological targets for compounds directly derived from 2-Methoxycarbonyl-3-
fluorophenylboronic acid are not yet widely reported, its structural motifs are relevant to the

development of inhibitors for key cancer-related targets such as Aurora kinases and

proteasomes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b036197?utm_src=pdf-body
https://www.benchchem.com/product/b036197?utm_src=pdf-body
https://www.benchchem.com/product/b036197?utm_src=pdf-body
https://www.benchchem.com/product/b036197?utm_src=pdf-body
https://www.benchchem.com/product/b036197?utm_src=pdf-body
https://www.benchchem.com/product/b036197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Therapeutic Applications
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a

critical role in cell division.[3][4] Their overexpression is common in many cancers, making

them attractive targets for cancer therapy.[5] Small molecule inhibitors of Aurora kinases,

particularly Aurora B, are in various stages of preclinical and clinical development.[6] The

fluorophenyl moiety is a common feature in many kinase inhibitors, and the boronic acid

group can be used as a synthetic handle to construct more complex molecules that could

potentially target the ATP-binding site or allosteric sites of these enzymes.

Proteasome Inhibition: The proteasome is a large protein complex responsible for degrading

ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors

in cancer cells, ultimately causing cell death.[7] Boronic acid-containing compounds, such as

bortezomib, are effective proteasome inhibitors.[8] 2-Methoxycarbonyl-3-
fluorophenylboronic acid can serve as a starting point for the synthesis of novel non-

peptidic proteasome inhibitors, potentially offering different selectivity and pharmacokinetic

profiles.
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Role of Aurora Kinase B in Mitosis
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Caption: The role of Aurora Kinase B in mitosis and its potential inhibition.

Conclusion
2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable and versatile building block for

organic chemists and drug discovery scientists. Its unique substitution pattern allows for the

creation of complex molecular architectures through robust and reliable methods like the

Suzuki-Miyaura cross-coupling reaction. The relevance of its structural features in the design of

inhibitors for important oncology targets such as Aurora kinases and proteasomes underscores

its potential for the development of novel therapeutics. Further exploration of the reactivity and

biological applications of this compound and its derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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